molecular formula C17H13N3OS B2969792 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313662-13-4

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2969792
CAS No.: 313662-13-4
M. Wt: 307.37
InChI Key: MZKLWSDRCSOXCV-UHFFFAOYSA-N
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Description

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived small molecule characterized by a benzamide backbone linked to a 4,6-dimethyl-substituted benzothiazole ring and a 4-cyanophenyl group. Its molecular formula is C₁₉H₁₄N₃OS (calculated based on structural analysis) . Crystallographic studies of related compounds reveal orthorhombic or monoclinic crystal systems, with lattice parameters influenced by substituents .

Properties

IUPAC Name

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-10-7-11(2)15-14(8-10)22-17(19-15)20-16(21)13-5-3-12(9-18)4-6-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKLWSDRCSOXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The benzothiazole ring can also participate in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (e.g., in MMV001239 ) improve metabolic stability but may lower solubility.
  • Methyl groups (target compound) enhance lipophilicity, favoring passive diffusion across biological membranes.

Enzyme Inhibition Potential

  • Acetamide-linked analogs (e.g., compounds in ): Demonstrated docking poses in enzyme active sites (e.g., 9c, 9g in ), highlighting the role of triazole-thiazole moieties in binding affinity.
  • Target Compound: No direct activity data, but structural similarity to MMV001239 suggests possible cytochrome P450 interactions.

Crystallographic Behavior

  • N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) : Orthorhombic lattice (a = 5.9479 Å, b = 16.8568 Å) with strong intermolecular hydrogen bonding .
  • N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): Monoclinic system (a = 5.2216 Å, b = 20.2593 Å) with fluorophenyl enhancing packing density .
  • Target Compound : Methyl groups likely disrupt hydrogen bonding, resulting in less dense crystal packing compared to halogenated analogs.

Biological Activity

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C_{16}H_{14}N_{4}OS
  • Molecular Weight : 302.37 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a benzothiazole ring substituted with cyano and amide groups, which are crucial for its biological activity. The presence of the dimethyl groups on the benzothiazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Research Findings : It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 50 µg/mL, indicating moderate antibacterial activity .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Studies have shown that it acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for cosmetic applications targeting hyperpigmentation.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core : The initial step includes the reaction of 2-mercaptoaniline with appropriate acid chlorides to form the benzothiazole core.
  • Substitution Reactions : Subsequent reactions involve introducing cyano and amide groups through nucleophilic substitution techniques.

Characterization Techniques

The compound is characterized using various analytical methods:

TechniquePurpose
NMR SpectroscopyTo confirm molecular structure
Mass SpectrometryTo determine molecular weight
IR SpectroscopyTo identify functional groups

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